molecular formula C12H10ClN3O2S B2823810 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895106-07-7

2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2823810
CAS No.: 895106-07-7
M. Wt: 295.74
InChI Key: IPTUZRHVIXMJGZ-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chlorophenyl group, a pyrazinyl ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-mercaptoacetamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-chlorobenzoyl chloride, 2-mercaptoacetamide, triethylamine.

    Reaction Conditions: Reflux, typically in an organic solvent such as dichloromethane.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazinyl ring can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biology: Used in studies related to enzyme inhibition and protein interactions.

    Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the combination of a pyrazinyl ring with a sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic molecule characterized by its complex structure, which includes a dihydropyrazinyl core and a thioacetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S. Its structure features:

  • Dihydropyrazinyl moiety : Contributes to its reactivity and interaction with biological targets.
  • Chlorinated phenyl group : Impacts the compound's pharmacological properties.
  • Thioacetamide linkage : May enhance biological activity through specific interactions with enzymes or receptors.

Biological Activity

Research indicates that the compound exhibits significant biological activity, primarily through its interactions with various molecular targets. The following activities have been noted:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism could be pivotal in treating diseases where such enzymes play a critical role.
  • Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities. The compound's structural features may allow it to disrupt microbial cell functions.
  • Cellular Pathway Modulation : Interaction with cellular pathways could lead to alterations in protein-protein interactions, influencing various physiological processes.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. This interaction may lead to downstream effects that modulate cellular responses.

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological activities of this compound.

Compound NameStructural FeaturesBiological Activity
This compoundDihydropyrazinyl core, chlorinated phenylAntimicrobial, enzymatic inhibition
2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideSimilar core but different chlorinationVaries in reactivity and biological effects
2-{[4-(3-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideBrominated phenyl groupAltered electronic properties affecting interactions

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c13-8-2-1-3-9(6-8)16-5-4-15-11(12(16)18)19-7-10(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTUZRHVIXMJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C(C2=O)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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